4-Methyl-4'-vinyl-2,2'-bipyridine
Overview
Description
4-Methyl-4’-vinyl-2,2’-bipyridine is an organic compound with the molecular formula C13H12N2. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that bipyridine derivatives often interact with metal ions, forming complexes . These complexes can have various applications, including in electrochemical systems .
Mode of Action
It’s known to undergo electroreductive polymerization, forming polymeric structures that contain metal complexes . This process involves the reduction of the compound and its subsequent polymerization, which can lead to changes in its physical and chemical properties .
Biochemical Pathways
The formation of metal complexes and the subsequent changes in the compound’s properties suggest that it could potentially influence various biochemical processes, particularly those involving metal ions .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (19625 Da) and predicted logP (267), suggest that it could potentially be absorbed and distributed in the body
Result of Action
Its ability to form polymeric structures containing metal complexes suggests that it could potentially influence various cellular processes, particularly those involving metal ions .
Action Environment
The action of 4-Methyl-4’-vinyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the electroreductive polymerization process it undergoes is influenced by the applied voltage and the presence of metal ions . Additionally, its stability could potentially be affected by factors such as temperature and pH, although further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-vinyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel catalysts under mild conditions . Another approach involves the use of Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-Methyl-4’-vinyl-2,2’-bipyridine often employs large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-vinyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridine N-oxides.
Reduction: Reduction reactions typically involve hydrogenation, where the vinyl group is reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Lewis acids such as aluminum chloride are used to facilitate electrophilic substitution reactions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: 4-Methyl-4’-ethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-4’-vinyl-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the vinyl group, which affects its reactivity and applications.
4,4’-Diethoxy-2,2’-bipyridine: Contains ethoxy groups instead of a vinyl group, leading to different chemical properties and uses.
Polyvinylpyridine: A polymeric form that is used extensively in electrochemical applications.
Uniqueness
4-Methyl-4’-vinyl-2,2’-bipyridine is unique due to the presence of both a methyl and a vinyl group, which confer distinct electronic and steric properties. These features make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAEAAZXRSXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432103 | |
Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-48-1 | |
Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenyl-4'-methyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-4'-vinyl-2,2'-bipyridine?
A1: this compound has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.
Q2: Are there any characteristic spectroscopic features of vbpy?
A2: While specific spectroscopic data isn't detailed in the provided research, vbpy, like other bipyridine derivatives, exhibits characteristic UV-Vis absorption bands corresponding to π-π* transitions within the aromatic rings. These bands are sensitive to metal coordination and can be used to study complex formation. []
Q3: Is vbpy compatible with sol-gel matrices for material applications?
A3: Yes, vbpy complexes, such as and , have been successfully electropolymerized within SiO2 sol-gel films. These composite materials demonstrate stability against complex leaching and exhibit interesting electrochemical and photophysical properties. []
Q4: Does the incorporation of vbpy into polymer matrices affect their properties?
A4: Yes, the incorporation of vbpy as a co-monomer can influence the properties of the resulting polymers. For example, the presence of ethylene glycol spacers in polyethylene glycol dimethacrylate (PEG-DMA550) copolymers with vbpy leads to a more fluid-like local environment compared to polymers like poly(methyl methacrylate) (PMMA). []
Q5: Can vbpy-containing metal complexes be used for electrocatalysis?
A5: Yes, electropolymerized films of vbpy complexes with metals like Ruthenium can be electrocatalytically active. For instance, poly-cis-2 films, generated by photochemical ligand loss from poly-cis-2, exhibit electrocatalytic activity towards alcohol oxidation through higher oxidation state Ruthenium couples. []
Q6: Are there examples of vbpy-based catalysts for specific organic reactions?
A6: Research demonstrates that CuCl2 complexes with poly(4-methyl-4′-vinyl-2,2′-bipyridine) effectively catalyze the selective oxidation of 2,6-disubstituted 4-methylphenols to 4-hydroxybenzaldehydes using dioxygen. The catalyst activity and selectivity are influenced by the reaction conditions and the molar ratio of bipyridine units to copper. []
Q7: How does vbpy interact with transition metals?
A7: Vbpy, like other bipyridine derivatives, acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms. The vinyl group allows for further reactivity, enabling electropolymerization of the resulting metal complexes. [, ]
Q8: What is the impact of metal coordination on the properties of vbpy?
A8: Metal coordination significantly alters the electronic properties of vbpy, influencing its absorption and emission spectra, redox potentials, and reactivity. For example, Ru(II) complexes of vbpy exhibit strong metal-to-ligand charge transfer (MLCT) transitions, which are key to their photophysical and electrochemical properties. [, ]
Q9: How does the polymerization of vbpy complexes affect metal binding?
A9: Polymerization can significantly impact metal binding behavior. For instance, poly-[Fe(vbpy)2(CN)2],poly-vbpy films, formed through electropolymerization and subsequent ligand exchange, can incorporate Ag(I) ions, leading to the formation of poly-,poly-vbpy. This illustrates the potential for using vbpy-based polymers in metal ion sensing or recovery. []
Q10: What are the key electrochemical features of vbpy-based metal complexes?
A10: Vbpy-based metal complexes often exhibit reversible or quasi-reversible redox behavior, attributed to the metal center's ability to undergo electron transfer. The vinyl group enables electropolymerization, leading to the formation of redox-active films on electrode surfaces. [, ]
Q11: How do the electrochemical properties of vbpy polymers change with metal ion incorporation?
A11: The incorporation of metal ions into vbpy polymers can significantly alter their electrochemical properties. For instance, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films leads to changes in the film's redox behavior and enables the electrochemical reduction of silver ions to form silver nanoparticles within the film. []
Q12: What are the notable photophysical properties of vbpy-containing metal complexes?
A12: V bpy-containing Ru(II) complexes, like , display notable photophysical properties, particularly their ability to absorb light in the visible region and exhibit luminescence. These properties stem from their metal-to-ligand charge transfer (MLCT) excited states, making them attractive for applications in areas like photocatalysis and sensing. [, ]
Q13: How do the photophysical properties of vbpy-metal complexes change upon polymerization?
A13: Polymerization can significantly influence the photophysical properties of vbpy-metal complexes. Studies on poly2 films reveal significantly reduced excited state lifetimes compared to their monomeric counterparts, likely due to energy transfer processes within the polymer matrix. []
Q14: What are the potential applications of vbpy-based materials in sensing?
A14: Vbpy-based polymers show promise in sensing applications due to their ability to selectively bind metal ions and the resulting changes in their electrochemical and optical properties. For example, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films could be exploited for silver ion detection. [, ]
Q15: What are the future research directions for vbpy-based materials?
A15: Future research on vbpy-based materials may focus on:
- Tailoring polymer properties: Exploring new polymerization methods and co-monomers to fine-tune the properties of vbpy-containing polymers for specific applications. [, ]
- Developing new catalytic systems: Investigating the use of vbpy-metal complexes as catalysts for a wider range of organic reactions, including asymmetric catalysis. [, ]
- Exploiting photophysical properties: Utilizing the unique photophysical properties of vbpy-metal complexes for applications in solar energy conversion, luminescent materials, and sensing. [, ]
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